molecular formula C11H14O5S B585300 1-Hydroxy-5-ethylmethanesulfonate Cumaran CAS No. 1346603-15-3

1-Hydroxy-5-ethylmethanesulfonate Cumaran

Cat. No.: B585300
CAS No.: 1346603-15-3
M. Wt: 258.29 g/mol
InChI Key: YWOHLNWDXGDECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-5-ethylmethanesulfonate Cumaran is a synthetic coumarin derivative intended for research purposes. Coumarins are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities and applications in developing novel therapeutic agents . This compound features a hydroxy group and an ethylmethanesulfonate moiety on the coumarin core, a structure designed to modulate properties like solubility, reactivity, and binding affinity for specific biological targets. Researchers are exploring such functionalized coumarins for their potential in various fields. In oncology research, coumarin derivatives have demonstrated significant potential as anticancer agents. They can be designed to act as potent inhibitors of specific enzymes overexpressed in tumors, such as Carbonic Anhydrase IX (CAIX), a well-validated target for hypoxic cancers . Furthermore, the structural motif of coumarins makes them excellent candidates for antimicrobial discovery. C-3 substituted coumarin derivatives, in particular, have been extensively investigated for their activity against Gram-positive bacterial strains like Staphylococcus aureus (including MRSA), providing a promising scaffold for developing new anti-infectives to address antibiotic resistance . The mechanism of action for coumarin derivatives is often multi-faceted and depends on their specific substitution pattern. Beyond enzyme inhibition, certain coumarins can chelate metal ions to enhance their antioxidant potential or interact with key signaling pathways within cells to induce anti-inflammatory or pro-apoptotic effects . Researchers value this compound as a chemical tool for probing disease mechanisms and as a building block for synthesizing more complex molecules. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346603-15-3

Molecular Formula

C11H14O5S

Molecular Weight

258.29 g/mol

IUPAC Name

2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl methanesulfonate

InChI

InChI=1S/C11H14O5S/c1-17(13,14)16-5-4-8-2-3-11-9(6-8)10(12)7-15-11/h2-3,6,10,12H,4-5,7H2,1H3

InChI Key

YWOHLNWDXGDECA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCC1=CC2=C(C=C1)OCC2O

Canonical SMILES

CS(=O)(=O)OCCC1=CC2=C(C=C1)OCC2O

Synonyms

1-Hydroxy-5-ethylmethanesulfonate-2,3-dihydro-1-benzofuran;  1-Hydroxy-5-ethylmethanesulfonate Benzodihydrofuran

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Hydroxy 5 Ethylmethanesulfonate Cumaran

Retrosynthetic Analysis of the 2-Hydroxy-5-ethyl-2,3-dihydrobenzofuran Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways.

The primary structural features of 2-hydroxy-5-ethyl-2,3-dihydrobenzofuran are the dihydrofuran ring fused to a benzene (B151609) ring, a benzylic hydroxyl group, and an ethyl substituent. Key retrosynthetic disconnections are outlined below:

C-O Bond Disconnection (Intramolecular Williamson Ether Synthesis): The most common approach involves disconnecting the ether bond (O1-C7a). This leads to a 2-(2-haloethyl)-4-ethylphenol or a related precursor with a leaving group on the ethyl side chain. A more versatile variant of this strategy involves the intramolecular cyclization of an epoxide, derived from 4-ethylphenol (B45693) and an electrophilic three-carbon unit like epichlorohydrin.

C2-C3 Bond Disconnection (Aldol/Michael-type Reactions): Disconnecting the C2-C3 bond suggests a strategy involving the cyclization of a phenoxyacetaldehyde (B1585835) derivative. Alternatively, an intramolecular Michael addition onto an α,β-unsaturated system attached to a phenol (B47542) can form the heterocyclic ring. nih.gov

Oxidative Cyclization: A powerful strategy involves the [3+2] annulation of a phenol with an alkene. cnr.it For the target molecule, this would conceptually involve the reaction of 4-ethylphenol with an ethylene (B1197577) equivalent under oxidative conditions. A related modern approach is the intramolecular C-H activation/C-O cyclization of a suitably substituted precursor, such as an o-allyl- or o-vinylphenol derivative. nih.gov

Heck/Tsuji-Trost Annulation: A palladium-catalyzed intramolecular Heck reaction of an o-bromo or o-iodophenol bearing an allylic ether side chain can efficiently construct the dihydrobenzofuran ring. Subsequent functionalization would be required to install the C2-hydroxyl group. Recent advances have combined this with other transformations in one-pot sequences. organic-chemistry.org

These disconnections point toward key precursors such as 4-ethylphenol , 1-bromo-2-(2,2-dimethoxyethoxy)-4-ethylbenzene , and various ortho-allyl-4-ethylphenols . The "methanesulfonate" group could be strategically employed as a leaving group on the phenol (e.g., in a coupling reaction) or on the side chain to facilitate cyclization.

The C2 carbon of 2-hydroxy-5-ethyl-2,3-dihydrobenzofuran is a stereocenter. Therefore, any synthesis that does not employ chiral control will result in a racemic mixture of (R)- and (S)-enantiomers.

Racemic Synthesis: Most classical approaches, such as the base-mediated cyclization of a 2-(2-haloethyl)-4-ethylphenol, will produce a racemate.

Stereogenic Control: Achieving an enantiomerically pure or enriched product requires either the resolution of a racemic mixture or, more efficiently, an asymmetric synthesis. The presence of a second stereocenter, for example at the C3 position, would introduce diastereomers (cis and trans isomers). The relative and absolute stereochemistry of these centers must be controlled, making stereodivergent synthesis a significant challenge. nih.gov Many catalytic systems show a strong preference for the trans diastereomer in 2,3-disubstituted dihydrobenzofurans. researchgate.net

Enantioselective and Diastereoselective Synthesis Approaches

To synthesize specific stereoisomers of the target scaffold, chemists employ asymmetric catalytic methods or leverage the influence of existing chiral elements in the substrate.

Asymmetric catalysis is the most elegant method for establishing chirality. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several powerful strategies have been developed for the asymmetric synthesis of the dihydrobenzofuran core. acs.org

Asymmetric [3+2] Cycloadditions: Chiral phosphoric acids have emerged as powerful catalysts for the formal [3+2] cycloaddition of phenols or in situ-generated quinones with alkenes, delivering chiral dihydrobenzofurans with high enantioselectivity. researchgate.net

Metal-Catalyzed C-H Activation/Annulation: Rhodium(III) and Palladium(II) complexes, paired with chiral ligands, can catalyze the enantioselective C-H activation of phenols and subsequent annulation with alkenes or dienes to form the dihydrobenzofuran ring. organic-chemistry.orgresearchgate.net

Kinetic Resolution: A racemic mixture of 2-hydroxy-2,3-dihydrobenzofurans can be resolved using enzymes, such as lipases, which selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. acs.org

Biocatalysis: Engineered enzymes, particularly heme-containing proteins like myoglobin, have been developed to catalyze carbene transfer reactions. For instance, the cyclopropanation of a benzofuran (B130515) followed by rearrangement can lead to highly enantioenriched dihydrobenzofuran scaffolds with exceptional control over multiple stereocenters. rochester.edunih.gov

The table below summarizes representative data for the asymmetric synthesis of dihydrobenzofuran analogs, illustrating the effectiveness of different catalytic systems.

Catalyst / LigandReaction TypeSubstrate TypeYield (%)ee (%)Ref
Chiral Phosphoric Acid[3+2] CycloadditionQuinone Monoimide + Olefin>9596 researchgate.net
Rh(III) / Chiral Cp*C-H AnnulationN-Phenoxyacetamide + Dieneup to 79up to 98 researchgate.net
Pd / TY-PhosHeck/Tsuji-Trosto-Bromophenol + DieneHigh>95 organic-chemistry.org
Engineered MyoglobinBiocatalytic CyclopropanationBenzofuran + Diazo ReagentHigh>99 rochester.edunih.gov
Chiral Urea[4+1] Annulationo-QM + Sulfur Ylide70-98up to 78 sci-hub.se

This table presents representative data for analogous systems to illustrate typical performance.

In substrate-controlled synthesis, a stereocenter already present in the starting material directs the formation of a new stereocenter. This is particularly relevant when constructing dihydrobenzofurans with substituents at both the C2 and C3 positions.

A common strategy involves starting with an enantiopure building block. For example, an enantiopure chiral epoxide can be opened by a phenoxide. The stereochemistry of the resulting alcohol is predetermined by the epoxide's configuration. A subsequent intramolecular cyclization (e.g., a Mitsunobu reaction or Williamson ether synthesis) locks in the relative stereochemistry of the final product. Research has shown that the diastereoselectivity of C-H insertion reactions to form dihydrofurans can be highly dependent on the steric and electronic nature of the substrate, sometimes overriding the influence of the catalyst. escholarship.org

The choice of protecting groups and other substituents on the substrate can have a profound impact on the diastereomeric ratio of the product, as shown in the representative table below.

Substrate FeatureReaction TypeDiastereomeric Ratio (dr)OutcomeRef
Bulky C3-substituentRadical CyclizationLowPoor control lookchem.com
Chiral Allylic AlcoholMitsunobu Cyclization>95:5High trans-selectivity researchgate.net
Chiral Ether on PrecursorRh-Carbene C-H Insertion>20:1High diastereoselectivity from substrate control escholarship.org
Enone Acid GeometryOrganocatalytic Michael Addition>99:1 (syn) or 10:90 (anti)Catalyst-dependent switch of diastereomer nih.gov

This table presents representative data for analogous systems to illustrate the principle.

Green Chemistry Principles in Synthetic Route Optimization

Applying the principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic processes. nih.govnih.gov

Atom Economy and Step Economy: Routes involving cycloadditions or C-H activation are generally more atom-economical than multi-step sequences that use protecting groups and stoichiometric reagents. nih.gov One-pot reactions that combine multiple transformations, such as sequential Pd-catalyzed allylation and Ir-catalyzed hydroarylation, significantly improve step economy and reduce waste from purification. rsc.org

Catalysis over Stoichiometric Reagents: The use of transition metal, organo-, or biocatalysts is inherently greener than using stoichiometric reagents (e.g., strong bases or organometallic reagents) that are consumed in the reaction and generate significant waste. nih.gov Recyclable catalysts, such as those on solid supports, further enhance the sustainability of the process. researchgate.net

Safer Solvents and Conditions: Efforts are made to replace hazardous solvents like chlorinated hydrocarbons with safer alternatives such as ethanol (B145695), water, or ionic liquids. researchgate.netnih.gov Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Renewable Feedstocks: A long-term goal is to source starting materials from renewable biomass instead of petrochemicals. Phenolic compounds, for example, can be derived from lignin, a major component of wood. researchgate.net

The following table provides a conceptual comparison between a "traditional" and a "greener" synthetic approach to a dihydrobenzofuran core.

MetricTraditional Approach (e.g., Williamson Ether)Greener Approach (e.g., Catalytic C-H Annulation)
Starting Materials Phenol, Dihaloalkane, Stoichiometric BasePhenol, Alkene
Key Reagent Stoichiometric (e.g., NaOH, K2CO3)Catalytic (e.g., Rh, Pd, or Organocatalyst)
Atom Economy Lower (byproducts include salts)Higher (fewer atoms wasted)
Number of Steps Often multiple (protection/deprotection)Fewer (often one-pot)
Solvents Often DMF, Acetone, or Chlorinated SolventsPotential for greener solvents (EtOH, H2O) or solvent-free
Waste Generation High (salt waste, solvent waste)Low

Solvent-Free and Aqueous Reaction Environments

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental impact. Consequently, developing synthetic routes in alternative media like water or under solvent-free conditions is a primary goal of green chemistry.

Aqueous Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and inexpensive nature. bas.bg Its unique properties can sometimes accelerate reaction rates in multicomponent reactions (MCRs). bas.bg For instance, the synthesis of complex fused heterocyclic systems such as trans-2,3-dihydrofuro[3,2-c]coumarins has been effectively achieved through one-pot MCRs using water as the solvent, often with the aid of a catalyst like imidazole. nih.gov Similarly, other coumarin (B35378) derivatives have been synthesized in aqueous media through reactions like the Knoevenagel condensation, demonstrating the versatility of water as a reaction medium for building these scaffolds. bas.bgnih.gov

Solvent-Free Reactions: Eliminating the solvent entirely represents a further step in sustainable synthesis. Solvent-free, or neat, reactions often proceed faster and with easier product work-up. ijcce.ac.ir The synthesis of coumarin precursors via the Wittig reaction has shown improved yields and shorter reaction times when conducted under solvent-free heating conditions compared to in traditional solvents. ijcce.ac.irresearchgate.net Recent advancements in dihydrobenzofuran synthesis have also utilized solvent-free conditions, such as the microwave-irradiated, metal-free synthesis of chalcogenyl-based dihydrobenzofurans. nih.gov Another approach involves mechanochemistry, where grinding reactants together, for example, α-chlorooxindoles with salicylaldehyde (B1680747) in the presence of a base, can produce complex dihydrobenzofuran spiro-scaffolds in high yield without any bulk solvent. nih.gov

Table 1: Comparison of Solvent Conditions for the Synthesis of Coumarin Derivatives via Wittig Reaction This table compiles representative data to illustrate the effect of the reaction medium on yield and time.

EntryStarting AldehydeSolventReaction Time (h)Yield (%)Reference
1SalicylaldehydeEthyl Acetate (B1210297)1879 ijcce.ac.ir
2SalicylaldehydeWater1286 ijcce.ac.ir
3SalicylaldehydeSolvent-Free295 researchgate.net
42-hydroxy-3-methoxybenzaldehydeEthyl Acetate1875 ijcce.ac.ir
52-hydroxy-3-methoxybenzaldehydeWater1281 ijcce.ac.ir
62-hydroxy-3-methoxybenzaldehydeSolvent-Free0.592 ijcce.ac.ir

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as additions and cycloadditions, are inherently waste-minimizing. nih.gov

Cycloaddition Reactions: These reactions are prime examples of atom economy, as all atoms of the reactants are typically present in the cycloadduct product. nih.gov The synthesis of the dihydrobenzofuran ring system can be achieved through various cycloaddition strategies. For example, a [3+2] annulation, enabled by rhodium(III)-catalyzed C-H activation, can construct dihydrobenzofurans from N-phenoxyacetamides and 1,3-dienes in a redox-neutral and highly atom-economical fashion. organic-chemistry.org Other methods, such as the manganese(III) acetate-based oxidative cycloaddition of 2-cyclohexenones with alkenes, provide a direct, one-pot route to the dihydrobenzofuran core. brandeis.edu

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single operation to form a product that contains portions of all reactants. bas.bg This approach is highly convergent and atom-economical, reducing the number of synthetic steps and purification processes, thereby minimizing waste. The synthesis of highly functionalized α-benzylamino coumarins from 4-hydroxycoumarin, an aldehyde, and a secondary amine is a classic example of an MCR that proceeds efficiently in an aqueous medium. bas.bg

Table 2: Examples of Atom-Economical Reactions in Heterocycle Synthesis

Reaction TypeDescriptionKey FeatureReference
Diels-Alder A [4+2] cycloaddition between a conjugated diene and a dienophile.100% theoretical atom economy. Can be performed without catalysts or solvents. nih.gov
1,3-Dipolar Cycloaddition A [3+2] cycloaddition between a 1,3-dipole and a dipolarophile.Can achieve perfect atom economy, incorporating all substrate atoms into the product. mdpi.com
Mannich Reaction (MCR) An aminoalkylation involving an aldehyde, an amine, and a C-H acidic compound.Combines three components in one pot, reducing steps and waste. bas.bg
Catalyst-Free Cyclization Tandem reactions initiated without an external catalyst, e.g., using diazonium salts.Avoids catalyst-related waste and purification challenges. nih.gov

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of a lead compound is fundamental to understanding its biological activity and optimizing its properties. For a molecule like 1-Hydroxy-5-ethylmethanesulfonate Cumaran, derivatization can occur at two primary sites: the dihydrobenzofuran (cumaran) core and the sulfonate ester functional group.

Modification of the Cumaran Core for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies involve the systematic modification of a molecule's structure to map the chemical features responsible for its biological effects. For the cumaran scaffold, this involves synthesizing a library of derivatives with varied substituents on the aromatic ring and the dihydrofuran portion.

Research on benzofuran derivatives as angiogenesis inhibitors provides a clear example of this strategy. researchgate.net In such studies, a series of compounds is synthesized where the position and nature of functional groups (e.g., methyl, carboxylate) on the benzofuran scaffold are systematically varied. The biological activity of each analogue is then tested, allowing researchers to determine which structural motifs are essential for activity. researchgate.net The wide substrate scope of many modern synthetic methods for dihydrobenzofurans, such as palladium-catalyzed Heck reactions and intramolecular cyclizations, facilitates the creation of such chemical libraries for comprehensive SAR exploration. organic-chemistry.orgnih.gov

Functionalization of the Sulfonate Ester Moiety

The methanesulfonate (B1217627) (mesylate) group is not merely a passive substituent; it is a highly versatile functional handle. Sulfonate esters are excellent leaving groups, comparable in reactivity to halides. youtube.com The formation of a sulfonate ester from an alcohol, which is a key step in synthesizing the title compound from a hydroxyl precursor, proceeds with retention of stereochemistry at the carbon center because the reaction occurs at the oxygen atom. youtube.com

Once installed, the sulfonate ester can be displaced by a wide variety of nucleophiles in SN2 reactions to introduce new functional groups. Furthermore, when attached to an aromatic ring, aryl sulfonates serve as effective partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This allows for extensive diversification of the parent molecule at a late stage in the synthesis, providing access to a broad range of analogues that would be difficult to obtain through other routes.

Elucidation of Reaction Mechanisms and Kinetics Involving 1 Hydroxy 5 Ethylmethanesulfonate Cumaran

Mechanistic Pathways of Formation and Transformation

The formation and transformation of 1-Hydroxy-5-ethylmethanesulfonate Cumaran are governed by the interplay of its constituent functional groups: the coumaran (dihydrobenzofuran) skeleton, the hydroxyl group, the ethyl substituent, and the methanesulfonate (B1217627) ester.

Intramolecular Rearrangements and Cyclization Mechanisms

The formation of the core coumaran structure, a dihydrobenzofuran ring system, can be envisioned through several synthetic routes, often involving intramolecular cyclization. A plausible pathway for a precursor to this compound could involve the intramolecular cyclization of a suitably substituted phenol (B47542). For instance, the cyclization of m-homoprenylphenols to form bicyclic skeletons has been achieved using hypervalent iodine reagents, which proceed through an oxidative nucleophilic aromatic substitution where the prenyl group acts as a carbon nucleophile. rsc.org

Common methods for synthesizing the broader class of coumarins, which are structurally related to coumarans, include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. nih.gov The Pechmann condensation, for example, involves the reaction of a phenol with a β-ketoester under acidic conditions. nih.goviiste.org While this typically yields coumarins, modifications could potentially lead to coumaran derivatives. The synthesis of the coumarin (B35378) core has also been achieved using copper-catalyzed cyclization reactions, which are noted for their selectivity and high yields. mdpi.com

Heterolytic and Homolytic Cleavage Pathways

The transformation of this compound would likely involve the cleavage of its various bonds. The methanesulfonate group is an excellent leaving group, and its departure would occur via heterolytic cleavage, where the sulfonate anion takes both electrons from the carbon-oxygen bond. This process is central to substitution and elimination reactions.

Homolytic cleavage, the breaking of a bond where each fragment retains one of the bonding electrons, is less common for the C-O bond of the sulfonate ester under typical organic reaction conditions. However, other parts of the molecule could potentially undergo homolytic cleavage under specific conditions, such as exposure to high energy (e.g., UV light) or radical initiators.

Kinetic Studies of Key Synthetic and Degradation Reactions

While specific kinetic data for this compound is not available, the kinetics of related reactions provide a framework for understanding its reactivity.

Determination of Rate Laws and Activation Parameters

The hydrolysis of sulfonate esters has been a subject of kinetic investigation. Studies on the alkaline hydrolysis of aryl benzenesulfonates have revealed a two-step mechanism involving a pentavalent intermediate. sigmaaldrich.comrsc.org The rate of this reaction is dependent on the concentration of both the sulfonate ester and the hydroxide (B78521) ion, suggesting a second-order rate law. The Brønsted correlation for this reaction shows a break, with β(leaving group) values changing as the pKa of the leaving group changes, which is consistent with a change in the rate-determining step. sigmaaldrich.comrsc.org

The formation of sulfonate esters, such as ethyl methanesulfonate, has also been studied kinetically. The rate of formation is influenced by temperature and time. pqri.org For instance, the conversion to ethyl methanesulfonate increases with both higher temperatures and longer reaction times. pqri.org

Influence of Catalysts and Environmental Factors on Reaction Rates

Catalysts play a significant role in the synthesis of coumarin and coumaran derivatives. Various solid acid catalysts, such as Amberlyst-15 and tungstate (B81510) sulfuric acid, have been shown to be effective in Pechmann condensations, often under solvent-free conditions. nih.goviiste.org The use of such catalysts can lead to high yields and may be reusable, offering an environmentally friendly approach. nih.gov Metal catalysts, including those based on palladium and iron, have also been employed in the synthesis of coumarin derivatives. nih.govorganic-chemistry.org For example, iron(III) chloride has been shown to be an effective catalyst for the synthesis of 3-substituted coumarins. nih.gov

Environmental factors such as solvent and temperature significantly impact reaction rates. The synthesis of coumarin derivatives has been optimized by screening various solvents and temperatures. nih.gov For example, in certain FeCl3-catalyzed reactions, ethanol (B145695) was found to be the optimal solvent at 70°C. nih.gov The hydrolysis rate of sulfonate esters is also sensitive to the environment. The inclusion of water in reaction mixtures where sulfonate esters might form can suppress their formation by competing for protons and promoting rapid hydrolysis. enovatia.com

Role of the Sulfonate Ester as a Leaving Group in Substitution and Elimination Reactions

The methanesulfonate (mesylate) group in this compound is an excellent leaving group, a property attributable to the stability of the resulting mesylate anion. This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. youtube.comlibretexts.org Good leaving groups are generally weak bases, and the conjugate acid of the mesylate anion, methanesulfonic acid, is a strong acid. masterorganicchemistry.compressbooks.pub

The conversion of an alcohol to a sulfonate ester is a common strategy to "activate" the hydroxyl group, transforming it from a poor leaving group (hydroxide ion) into a very good one. libretexts.orgyoutube.com This allows for subsequent nucleophilic substitution (SN2) or elimination (E2) reactions to occur under milder conditions than would be possible with the parent alcohol. The formation of the sulfonate ester typically proceeds with retention of stereochemistry at the carbon center, as the reaction occurs at the oxygen atom. youtube.comyoutube.com

In substitution reactions, a nucleophile attacks the carbon atom bearing the sulfonate ester, displacing the mesylate anion. The high reactivity of sulfonate esters like mesylates and tosylates makes them useful in a wide array of synthetic transformations. libretexts.org The relative ability of different sulfonate esters to act as leaving groups can be compared; for example, triflates are even more reactive than tosylates and mesylates. youtube.comyoutube.com

The following table summarizes the pKa values of the conjugate acids of various leaving groups, illustrating the excellent leaving group ability of sulfonates.

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
I⁻HI-10Excellent
Br⁻HBr-9Excellent
Cl⁻HCl-7Good
CH₃SO₃⁻ (Mesylate) CH₃SO₃H -1.9 Excellent
H₂OH₃O⁺-1.7Good
F⁻HF3.2Poor
OH⁻H₂O15.7Very Poor

Data compiled from general chemistry and organic chemistry principles.

Redox Chemistry of the Cumaran System and Hydroxyl Functionality

The redox behavior of hydroxylated cumaran derivatives is primarily dictated by the interplay between the electron-rich phenolic moiety and the heterocyclic dihydrobenzofuran core. The oxidation and reduction processes are central to the potential antioxidant activity and the metabolic pathways of such molecules.

The principal mechanism of antioxidant action for phenolic compounds involves the transfer of a hydrogen atom (HAT) or an electron (ET) to neutralize free radicals. nih.gov In the context of a hydroxylated cumaran, the hydroxyl group on the benzene (B151609) ring is the primary site of oxidation. The ease of this oxidation is influenced by the substitution pattern on the aromatic ring. rsc.org

Upon oxidation, the hydroxyl group can form a phenoxy radical. The stability of this radical is key to the antioxidant potential of the parent molecule. The cumaran structure can influence this stability through resonance. The presence of an ethyl group at the 5-position, as specified in the hypothetical compound name, would have a modest electron-donating effect, which could help to stabilize the phenoxy radical.

Studies on related benzofuran-2-one derivatives have utilized cyclic voltammetry to assess their antioxidant capacity by measuring their oxidation potentials. nih.govresearchgate.net This technique provides quantitative data on the ease of electron removal from the molecule. For instance, the introduction of hydroxyl groups onto a benzofuran-2-one framework has been shown to be a key feature for antioxidant activity. nih.govmdpi.com

The redox chemistry is not limited to the hydroxyl group. The dihydrobenzofuran ring itself can undergo electrochemical reactions. For example, the electrochemical synthesis of dihydrobenzofurans involves the oxidation of a phenol to generate a phenoxy cation, which then reacts with an alkene. nih.gov The oxidation of the benzofuran (B130515) ring can also lead to ring-opening reactions, forming products such as salicylaldehyde (B1680747). mdpi.com

The kinetics of redox reactions involving heterocyclic compounds can be rapid. orientjchem.org In the case of a hydroxylated cumaran, the initial oxidation at the hydroxyl group is typically a fast process. The subsequent fate of the resulting radical can involve slower secondary reactions, including dimerization or reaction with other species. The reaction mechanism can proceed via different pathways, such as the sequential proton loss electron transfer (SPLET) mechanism or the single electron transfer followed by proton transfer (SET-PT). rsc.org

The table below summarizes electrochemical data for related antioxidant compounds, illustrating the range of oxidation potentials observed in similar systems.

Compound/SystemMethodOxidation Potential (Epa) vs. SCESolventReference
Hydroxylated 3,3-disubstituted-3H-benzofuran-2-onesCyclic VoltammetryVaries with substitutionAcetonitrile researchgate.net
Hydroxytyrosol (a natural catechol)Anodic OxidationNot specifiedAcetonitrile/DMSO rsc.org
2-phenylbenzofuran derivativesTheoretical CalculationIonization potentials calculatedWater, Methanol, Acetone rsc.org

This table is illustrative and compiles data from related but distinct molecular systems due to the absence of specific data for "this compound".

Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 1-Hydroxy-5-ethylmethanesulfonate Cumaran, standard 1D NMR (¹H and ¹³C) provides initial structural confirmation. However, more advanced techniques are necessary to explore its three-dimensional structure and the subtle interactions governing its conformation. The flexibility of the dihydro-pyrone ring and the rotational freedom of the substituents necessitate a deeper analysis.

Two-dimensional (2D) NMR techniques are critical for assigning complex spectra and understanding molecular geometry. researchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) C-H correlations, which are vital for piecing together the molecular skeleton and confirming the positions of the ethyl and methanesulfonate (B1217627) groups on the aromatic ring. researchgate.net

The stereochemistry of this compound, particularly at the chiral center created by the hydroxyl group (C1), can be investigated using through-space correlations provided by Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). acdlabs.comyoutube.com These experiments detect protons that are close in space (typically <5 Å), regardless of their through-bond connectivity. youtube.comcolumbia.edu

A NOESY or ROESY spectrum would reveal correlations between the proton on C1 and nearby protons on the cumaran ring and the ethyl substituent. The presence or absence of specific cross-peaks helps to define the relative orientation of these groups. youtube.com For instance, observing a NOE between the C1-H and a specific proton of the ethyl group would suggest a particular spatial arrangement, helping to distinguish between possible diastereomers if additional chiral centers were present or to define the preferred conformation in the solution. researchgate.netacdlabs.com

Illustrative NOESY/ROESY Data for Conformational Analysis

Interacting Protons Expected NOE/ROE Implication
H1 ↔ H8 Strong Indicates spatial proximity, suggesting a specific ring conformation.
H1 ↔ Ethyl-CH₂ Medium Helps define the rotational preference of the ethyl group relative to the hydroxyl group.

Solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of molecules in the solid phase, where they may exist in crystalline or amorphous forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net

For this compound, ¹³C CP/MAS NMR can be used to:

Distinguish between polymorphs: Different crystalline forms will exhibit distinct chemical shifts due to variations in molecular packing and intermolecular interactions.

Characterize amorphous content: Amorphous materials typically show broader resonance lines compared to their crystalline counterparts.

Determine solid-state conformation: The observed chemical shifts in the solid state can be compared with values calculated for different theoretical conformations (e.g., using GIAO DFT methods), providing insight into the preferred structure in the solid phase. researchgate.net This is particularly useful for analyzing the conformation of the flexible dihydro-pyrone ring.

Illustrative ¹³C Solid-State vs. Solution NMR Chemical Shifts (δ) in ppm

Carbon Atom Solution (DMSO-d₆) Solid (CP/MAS) Difference (Δδ)
C1 (CH-OH) 75.2 78.5 +3.3
C2 (C=O) 168.5 170.1 +1.6
C5 130.8 132.0 +1.2
C9 (Aromatic C-O) 155.4 153.9 -1.5

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Bonding Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups and probe the vibrational modes within a molecule. americanpharmaceuticalreview.com The two methods are complementary, as some vibrations may be strong in Raman and weak in IR, and vice-versa. sapub.org

For this compound, FTIR and Raman spectra would provide clear signatures for its key functional groups:

-OH Group: A broad O-H stretching band in the FTIR spectrum, typically around 3400-3200 cm⁻¹.

C=O Group: A strong carbonyl stretching vibration in the FTIR spectrum, expected around 1750-1770 cm⁻¹ for a lactone. nih.gov

-SO₃ Group: Strong and characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the regions of 1350-1300 cm⁻¹ and 1185-1150 cm⁻¹, respectively. nih.govmdpi.com

Aromatic Ring: C=C stretching vibrations in the 1600-1450 cm⁻¹ region. nih.gov

Analysis of these vibrational modes can also offer insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonate groups, which would cause shifts in the corresponding band positions. mdpi.com

Illustrative Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) Intensity (FTIR) Intensity (Raman) Assignment
~3350 Strong, Broad Weak O-H stretch (hydroxyl)
~2960 Medium Medium C-H stretch (aliphatic, ethyl)
~1765 Very Strong Weak C=O stretch (lactone)
~1610, 1580 Medium Strong C=C stretch (aromatic)
~1350 Strong Medium S=O asymmetric stretch (sulfonate)
~1180 Strong Medium S=O symmetric stretch (sulfonate)

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Purity and Absolute Configuration

The presence of a stereocenter at C1 renders this compound a chiral molecule. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of the molecule with left- and right-circularly polarized light and are essential for studying chiral compounds. nih.govnsf.gov

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores near the chiral center. nih.gov For this molecule, the benzoyl moiety of the cumaran system is the primary chromophore. The sign and magnitude of the Cotton effects are highly sensitive to the absolute configuration at C1. researchgate.net

This technique is exceptionally useful for:

Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A calibration curve can be created using standards of known ee to quantify the purity of a sample. nih.govnih.gov

Assigning Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers, the absolute configuration can often be assigned. nih.gov

Illustrative Circular Dichroism Data

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Associated Transition
~280 +15,000 n → π* (Carbonyl)
~250 -25,000 π → π* (Aromatic)

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy. researchgate.net Advanced MS techniques, particularly those involving tandem mass spectrometry (MS/MS), are crucial for structural elucidation and identifying metabolites. nih.govnih.gov

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. mdpi.comnih.gov

For this compound, key fragmentation pathways would likely involve the neutral loss of:

Methanesulfonic acid (CH₄SO₃): Loss of the sulfonate group.

Water (H₂O): From the hydroxyl group.

Carbon monoxide (CO): A characteristic loss from the lactone ring. researchgate.net

Ethyl group (C₂H₅): Cleavage of the alkyl substituent.

Analyzing these fragmentation pathways helps confirm the connectivity of the different functional groups. mdpi.com Furthermore, LC-MS/MS is the premier technique for metabolite identification. nih.govnih.gov By comparing the MS/MS spectra of potential metabolites in a biological matrix to that of the parent compound, common biotransformations such as hydroxylation, glucuronidation, or sulfation can be identified based on characteristic mass shifts and fragmentation patterns. nih.govscilit.com

Illustrative MS/MS Fragmentation Data for [M+H]⁺

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragment
289.07 193.06 96.01 [M+H - CH₄SO₃]⁺
289.07 271.06 18.01 [M+H - H₂O]⁺
193.06 165.05 28.01 [M+H - CH₄SO₃ - CO]⁺

Analysis of "this compound" Reveals No Publicly Available Scientific Data

Initial findings from a comprehensive literature search indicate a significant lack of publicly accessible scientific research and data for the chemical compound specified as "this compound."

This absence of information prevents the generation of a scientifically accurate and detailed article as requested. The required sections on detailed research findings and data tables for "this compound" cannot be fulfilled due to the non-availability of primary or secondary research sources.

While the principles of ion mobility mass spectrometry (IM-MS) as a technique for differentiating isomers are well-established for various classes of compounds, including coumarin (B35378) derivatives, the application and specific findings related to "this compound" are not documented in the available scientific literature. nih.govnih.govpolyu.edu.hkresearchgate.net Creating content on this specific topic without any foundational data would be speculative and would not adhere to the standards of scientific accuracy.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” and its characterization via ion mobility mass spectrometry is not possible at this time. Further research or clarification on the compound's name or alternative identifiers may be necessary to locate relevant information.

Computational Chemistry and Theoretical Modeling of 1 Hydroxy 5 Ethylmethanesulfonate Cumaran

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics that govern the reactivity and properties of a molecule.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. asrjetsjournal.org For 1-Hydroxy-5-ethylmethanesulfonate Cumaran, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), could determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thenucleuspak.org.pk The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

The distribution of electron density, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. thenucleuspak.org.pk This charge distribution is crucial for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. asrjetsjournal.org For instance, the oxygen atoms of the hydroxyl and sulfonate groups, along with the sulfur atom, are expected to be key sites for interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

PropertyThis compound (Hypothetical)Coumarin (B35378) Derivative M3 asrjetsjournal.orgCoumarin-based Dye C343 mdpi.com
HOMO Energy (eV)-7.5 to -6.5Not Specified-5.89
LUMO Energy (eV)-1.5 to -0.5Not Specified-3.47
HOMO-LUMO Gap (eV)5.0 to 6.0Not Specified2.42
Dipole Moment (Debye)3.0 to 5.0Not SpecifiedNot Specified

Note: Values for this compound are hypothetical and for illustrative purposes, based on general expectations for such structures.

DFT and its time-dependent extension (TD-DFT) can be used to predict various spectroscopic parameters. mdpi.comresearchgate.net This includes simulating the UV-Vis absorption spectrum by calculating the electronic transition energies and oscillator strengths. mdpi.comnih.gov Such simulations can help in the interpretation of experimental spectra and in understanding how structural modifications affect the optical properties. researchgate.net Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, allowing for the assignment of experimental spectral bands to specific molecular vibrations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility, particularly the rotation around single bonds, such as the C-O bond of the methanesulfonate (B1217627) group. These simulations, often performed in a solvent box (e.g., water), also provide detailed information about how the molecule interacts with its environment, including the formation of hydrogen bonds between the hydroxyl and sulfonate groups and solvent molecules. Understanding these interactions is key to predicting the molecule's solubility and behavior in biological systems. researchgate.net

Docking and Molecular Recognition Studies (Hypothetical Interactions with Macromolecules)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule like a protein. nih.gov While there are no specific known biological targets for this compound, docking studies could be hypothetically performed against various enzymes or receptors where coumaran or dihydrobenzofuran derivatives have shown activity. nih.govtandfonline.com For example, studies have been conducted on dihydrobenzofuran derivatives as potential inhibitors of proteins in fungi, bacteria, and viruses. researchgate.net Such a study would involve placing the 3D structure of the cumaran derivative into the active site of a target protein and scoring the binding affinity based on intermolecular forces like hydrogen bonding and van der Waals interactions.

Table 2: Hypothetical Molecular Docking Results for this compound against a Putative Kinase Target

ParameterValueKey Interacting Residues (Hypothetical)
Binding Affinity (kcal/mol)-8.5 to -6.0Asp, Lys, Phe
Hydrogen Bonds Formed2-4With backbone and side-chain atoms of polar residues
Hydrophobic InteractionsPresentWith aromatic and aliphatic residues in the binding pocket

Note: This table is purely illustrative and does not represent actual experimental data.

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational methods are invaluable for predicting spectroscopic signatures and the energetics of chemical reactions. As mentioned, TD-DFT can predict UV-Vis spectra, while DFT can calculate NMR chemical shifts and IR vibrational frequencies. mdpi.comresearchgate.net

Furthermore, quantum mechanical calculations can be used to map out the potential energy surface for hypothetical reactions involving this compound. This allows for the calculation of activation energies and reaction enthalpies, providing insight into the feasibility and spontaneity of chemical transformations. asrjetsjournal.org For instance, the energetics of its formation or its potential metabolic pathways could be theoretically investigated.

Mechanistic Studies of Biochemical and Biological System Interactions Non Clinical Focus

In Vitro Enzyme Inhibition/Activation Studies

A primary area of research for coumarin (B35378) derivatives is their ability to inhibit or sometimes activate enzymes, making them attractive candidates for drug development. researchgate.net This is a critical first step in understanding a compound's potential therapeutic or toxic effects.

Enzyme kinetic studies are performed to quantify the inhibitory potency of a compound. These analyses determine parameters like the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Kᵢ), which describes the binding affinity of the inhibitor to the enzyme.

For example, various synthesized dihydroxycoumarin derivatives have been studied for their inhibitory effects on human serum paraoxonase-1 (PON1), an enzyme with antioxidant properties. In one study, derivatives showed Kᵢ values ranging from 0.0003 mM to 0.0080 mM, indicating potent inhibition. researchgate.net The IC₅₀ values for these compounds were found to be as low as 0.003 mM. researchgate.net Similarly, other coumarin derivatives have been evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production, with some showing IC₅₀ values as low as 0.67 μM. mdpi.com Another study on urease, an enzyme implicated in diseases caused by Helicobacter pylori, found that certain N-(R-phenyl)-3-carboxamide-coumarin derivatives could inhibit the enzyme with percentages ranging from 42% to 65% at a concentration of 0.5 mM. scielo.br

Below is a hypothetical data table illustrating how such results might be presented.

Hypothetical CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Type of Inhibition
Derivative ATyrosinase0.850.5Competitive
Derivative BUrease15.29.8Non-competitive
Derivative CPON13.01.0Uncompetitive

This table contains illustrative data based on findings for various coumarin derivatives and does not represent the fictional compound.

To understand how a compound binds to an enzyme, researchers often employ computational methods like molecular docking and molecular dynamics simulations alongside experimental techniques. nih.gov These studies can predict the binding mode and identify key amino acid residues in the enzyme's active site that interact with the inhibitor. scielo.br For instance, molecular docking of certain coumarin derivatives with the enzyme urease suggested that the compounds could interact with a crucial cysteine residue (Cys592), thereby blocking the substrate from accessing the active site. scielo.br The unique chemical structure of coumarins allows for various types of interactions, including hydrogen bonding and hydrophobic interactions, which facilitate binding to target enzymes. researchgate.net

Interaction with Cellular Components at a Molecular Level

A compound's ability to cross the cell membrane is fundamental to its biological activity. Coumarins, being generally nonpolar, are often able to pass through the lipid bilayer of cell membranes via passive diffusion. nih.gov However, transport can be more complex. For example, studies using a fluorescently-tagged coumarin-vinblastine analog demonstrated that its transport kinetics could be rigorously analyzed. In multidrug-resistant cells, efflux (the process of transporting the compound out of the cell) was more complex than in sensitive cells, requiring two exponential terms to model its kinetics, indicating multiple transport mechanisms at play, one of which is significantly slower than passive diffusion. nih.gov

Determining where a compound accumulates within a cell can provide clues about its mechanism of action. Fluorescent properties of some coumarins can be exploited for this purpose. For example, coumarin-caged peptides have been used to study protein-protein interactions within the cell, where the release of the active peptide can be triggered by light, allowing for precise spatial and temporal control. researchgate.net Research on coumarin derivatives in cancer cells has shown they can modulate proteins associated with mitochondria, such as those in the Bcl-2 family, suggesting a localization and site of action at this organelle. nih.gov

Biochemical Pathway Modulation

Coumarin derivatives can exert significant effects by interfering with cellular signaling and metabolic pathways. nih.gov This modulation can lead to a variety of cellular responses. For instance, some coumarins have been shown to induce apoptosis (programmed cell death) through caspase-dependent pathways. They can affect the expression of key regulatory proteins like those in the Bcl-2 family, which control mitochondrial integrity and the release of cytochrome C, a critical step in activating the caspase cascade. nih.gov Furthermore, coumarins have been found to modulate major signaling pathways, such as the ERK/MAPK pathway, which is central to cell proliferation. nih.gov Other research has pointed to the ability of coumarin derivatives to arrest the cell cycle at various phases, thereby suppressing cell proliferation. nih.gov

Structure-Activity Relationship (SAR) at the Molecular and Cellular Level (Pre-Biological Systems)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents. These studies investigate how the chemical structure of a compound influences its biological activity. For the coumarin class of compounds, extensive SAR studies have been conducted to elucidate the key structural features required for various biological activities, such as antifungal and anticancer effects.

Research into coumarin derivatives has demonstrated that specific substitutions on the core coumarin scaffold are crucial for their antifungal properties. A key finding is that O-substitution is essential for antifungal activity. mdpi.com The nature of this substitution plays a significant role, with short aliphatic chains being particularly favorable. mdpi.com Furthermore, the presence of electron-withdrawing groups, such as nitro (NO₂) or acetate (B1210297) groups, tends to enhance the antifungal potency of these compounds. mdpi.com

In the context of anticancer activity, SAR studies on a series of chromene derivatives, which are structurally related to coumarins, have revealed that the functional groups at positions 3 and 4 of the chromene ring are highly sensitive to modification. nih.gov The potency of these candidates is influenced by the size, lipophilicity, and flexibility of the substituents at these positions. nih.gov For instance, it has been observed that these positions favor lipophilic functional groups over hydrophilic ones. nih.gov The conversion of a cyano group to a more hydrophilic oxadiazole at position 3 resulted in a complete loss of activity, supporting the importance of lipophilicity in this region of the molecule. nih.gov The alkoxy groups on esters at positions 3 and 4 generally show improved activity when they are lipophilic, rigid, and consist of one to three carbon atoms. nih.gov

Computational studies, including chemometric tools and density functional theory (DFT), have been used to corroborate these experimental SAR findings. mdpi.com These in silico methods have helped to understand the electronic and steric factors that govern the interaction of these compounds with their biological targets. mdpi.com For example, the most active antifungal coumarin derivatives showed greater interaction with probes having higher electronic concentration, which was confirmed by calculating the LUMO (Lowest Unoccupied Molecular Orbital) density. mdpi.com

Based on a comprehensive search of scientific literature and chemical databases, the specific compound "1-Hydroxy-5-ethylmethanesulfonate Cumaran" is not described or indexed. The chemical name itself presents some ambiguity according to standard nomenclature, and no publications detailing its synthesis or analysis were found.

Consequently, it is not possible to generate a scientifically accurate article that focuses solely on the analytical methodologies for this specific, undocumented compound as requested. Providing information on related compounds, such as other benzofuran (B130515) derivatives or methanesulfonate (B1217627) esters, would violate the explicit instruction to focus solely on "this compound."

To maintain factual accuracy and adhere to the strict constraints of the request, this article cannot be written.

Analytical Methodologies for Trace Detection and Quantification in Complex Matrices Beyond Basic Id

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for absolute quantification that overcomes many challenges associated with sample preparation and matrix effects. The core principle involves adding a known amount of an isotopically labeled version of the analyte—in this case, an isotopic analogue of 1-Hydroxy-5-ethylmethanesulfonate Cumaran—to the sample prior to any extraction or cleanup steps. This labeled compound, known as the internal standard, is chemically identical to the target analyte but has a different mass due to the incorporation of stable isotopes (e.g., Carbon-13, Deuterium, or Sulfur-34).

Because the labeled standard and the native analyte behave identically during extraction, purification, and ionization, any sample loss or variation affects both compounds equally. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard.

Methodological Application for this compound:

Synthesis of an Isotopic Internal Standard: The first critical step is the synthesis of a stable isotope-labeled (SIL) internal standard. For this compound, this could involve incorporating Carbon-13 (¹³C) atoms into the coumaran ring structure or using a ³⁴S-labeled methanesulfonyl chloride for the esterification step. For example, a synthesis analogous to that used for [¹³C₂]-coumarin, which involves reacting labeled precursors, could be adapted. nih.gov The resulting SIL-internal standard would have a distinct, higher mass-to-charge ratio (m/z) while retaining the same chromatographic and ionization properties as the native compound.

Sample Preparation and Spiking: A precisely weighed aliquot of the complex matrix (e.g., environmental water, biological plasma, or a food product) is spiked with a known quantity of the synthesized SIL-internal standard. The sample then undergoes an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analyte and the standard from interfering matrix components. nih.gov

Chromatographic Separation and Mass Spectrometric Detection: The extract is analyzed using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). The LC system separates the analyte from other remaining compounds in the extract. The eluent is then introduced into the mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netutexas.edu In MRM, specific precursor-to-product ion transitions are monitored for both the native analyte and the SIL-internal standard.

For the native analyte, one might monitor the transition from its protonated molecule [M+H]⁺ to a characteristic fragment ion.

For the SIL-internal standard, the transition would be from its heavier protonated molecule [M+SIL+H]⁺ to the same characteristic fragment ion or a correspondingly heavier fragment.

Quantification: The absolute concentration of this compound in the original sample is calculated from the measured peak area ratio of the native analyte to the SIL-internal standard, the known concentration of the added standard, and the initial sample weight or volume.

Hypothetical Method Performance:

While no specific performance data exists for this compound, a validated IDMS method would be expected to yield high-quality data. The following table illustrates the typical performance parameters for the quantification of related coumarin (B35378) compounds in complex matrices, which serve as a benchmark for what could be expected. nih.govresearchgate.net

Validation ParameterExpected Performance MetricDescription
Linearity (r²)> 0.998Indicates a strong correlation between the concentration and the instrument response over a defined range.
Limit of Detection (LOD)0.5–3.0 µg/kgThe lowest concentration of the analyte that can be reliably distinguished from background noise. nih.govresearchgate.net
Limit of Quantification (LOQ)1.5–9.0 µg/kgThe lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.govresearchgate.net
Recovery90–110%The percentage of the true amount of analyte that is measured by the method. IDMS intrinsically corrects for procedural losses. A study on coumarin reported a recovery of 94.1%. nih.gov
Precision (RSD)< 10%The relative standard deviation of results from multiple measurements of the same sample, indicating the method's reproducibility. An intra-assay coefficient of variation of 9.9% was found for total coumarin in breakfast cereals. nih.gov

This rigorous IDMS approach would enable the highly accurate, precise, and sensitive quantification of this compound, making it suitable for trace-level detection in even the most complex environmental or biological samples.

Environmental Transformation and Degradation Pathways of 1 Hydroxy 5 Ethylmethanesulfonate Cumaran

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

The photolytic degradation of 1-Hydroxy-5-ethylmethanesulfonate Cumaran is anticipated to be influenced by its core 2,3-dihydrobenzofuran (B1216630) structure. In aquatic environments, direct photolysis of similar compounds, such as dibenzofurans, is generally slow in pure water. However, the process can be significantly accelerated in natural waters due to the presence of sensitizers like dissolved organic matter. For instance, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran in natural lake water was observed to be 240 times faster than in distilled water, with a pseudo-first-order rate constant of 3.6 d⁻¹ under midsummer sunlight conditions researchgate.net. The primary mechanism in such indirect photolysis often involves the generation of reactive oxygen species. A plausible pathway for the cumaran structure involves cleavage of the ether bond (C-O cleavage) and subsequent hydroxylation, leading to the formation of substituted dihydroxybiphenyls. For non-chlorinated dibenzofuran in lake water, 2,2′-dihydroxybiphenyl has been identified as a photoproduct wikipedia.org.

In the atmosphere, the dominant degradation pathway is expected to be reactions with hydroxyl (OH) radicals. For aromatic compounds, these reactions are typically rapid. The rate constants for the reaction of OH radicals with related compounds, such as alkylfurans, are in the range of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.gov. The atmospheric degradation of tetrachlorodibenzofuran is initiated by OH radical addition to the aromatic ring, which can lead to ring-opening and the formation of various oxygenated products nyscc.org. It is plausible that the furan ring in the cumaran structure could be susceptible to similar oxidative degradation. The presence of the ethyl group may slightly increase the reaction rate with OH radicals compared to the unsubstituted cumaran ring.

Table 1: Estimated Photolytic Degradation Parameters (Note: Data is inferred from structurally similar compounds)

EnvironmentDegradation PathwayKey ReactantEstimated Rate Constant/Half-lifePotential Products
Aquatic (Natural Water)Indirect PhotolysisReactive Oxygen SpeciesHalf-life: ~0.19 days (inferred from pentachlorodibenzofuran) researchgate.netSubstituted dihydroxybiphenyls
AtmosphericOH Radical ReactionHydroxyl RadicalRate Constant: ~10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (inferred from alkylfurans) nih.govRing-opened oxygenated products

Biotransformation and Biodegradation Pathways in Microorganisms and Soil

The biodegradation of this compound is likely to be initiated by microbial enzymatic attack on the 2,3-dihydrobenzofuran ring system.

Studies on the biotransformation of 2,3-dihydrobenzofuran by Pseudomonas putida have identified several key metabolites. The initial attack can occur on either the heterocyclic or the carbocyclic ring. Metabolism of the heterocyclic ring can lead to the formation of (3S)-3-hydroxy-2,3-dihydrobenzofuran, which can be further oxidized. Attack on the carbocyclic ring can result in the formation of cis-dihydrodiols, such as (3S,4R,5S)-3,4,5-trihydroxy-2,3,4,5-tetrahydrobenzofuran, which can then dehydrate to form dihydroxy-2,3-dihydrobenzofurans nih.gov. In the case of the related compound dibenzofuran, bacterial degradation by Pseudomonas putida PH-01 has been shown to produce salicylic acid and catechol as major metabolites researchgate.net. The ethyl group on the aromatic ring is also susceptible to microbial oxidation, potentially leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids, similar to the metabolism of other ethyl-substituted aromatic compounds.

The initial steps in the aerobic biodegradation of aromatic compounds like 2,3-dihydrobenzofuran are typically catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. For instance, the degradation of dibenzofuran is initiated by a dibenzofuran 4,4a-dioxygenase, which is a three-component enzyme system nih.govnih.gov. Following the initial dioxygenation, dehydrogenases catalyze the rearomatization of the cis-dihydrodiol to a dihydroxylated intermediate. The dihydroxylated ring is then susceptible to cleavage by other dioxygenases, leading to ring-opening and further degradation through central metabolic pathways researchgate.net. The degradation of the methanesulfonate (B1217627) group is expected to proceed via sulfatases, which hydrolyze the ester linkage to release methanesulfonic acid and the corresponding alcohol.

Chemical Hydrolysis and Oxidation Pathways in Environmental Contexts

The methanesulfonate ester group in this compound is the most likely site for chemical hydrolysis. The rate of hydrolysis of methanesulfonate esters is pH-dependent. Studies on related compounds have shown that under neutral to slightly alkaline conditions (pH 7-10), the hydrolysis rate is largely independent of pH and is dominated by the water rate bohrium.com. This suggests that in typical environmental waters, the hydrolysis of the methanesulfonate group would proceed at a relatively constant rate. The hydrolysis reaction would yield methanesulfonic acid and the corresponding 1-hydroxy-5-ethyl-cumaran alcohol. The 2,3-dihydrobenzofuran ring is generally stable to hydrolysis under environmental conditions.

Chemical oxidation in the environment can be mediated by reactive species such as hydroxyl radicals, which are also involved in photolytic degradation. In sunlit surface waters, these radicals can contribute to the transformation of the aromatic and heterocyclic rings of the molecule.

Table 2: Estimated Hydrolysis Half-life of the Methanesulfonate Group (Note: Data is inferred from structurally similar compounds)

Environmental CompartmentpH RangeDominant MechanismEstimated Half-lifeHydrolysis Products
Freshwater6-9Neutral HydrolysisHours to Days (inferred from methyl methanesulfonate) nih.govMethanesulfonic acid, 1-hydroxy-5-ethyl-cumaran

Environmental Fate Modeling and Persistence Assessment

Environmental fate models, such as fugacity-based models, can be used to predict the distribution and persistence of chemicals in the environment wikipedia.orgnih.gov. For a compound like this compound, a multimedia environmental fate model would consider its partitioning between air, water, soil, and sediment, as well as its degradation rates in each compartment.

Based on its structure, the compound is expected to have low to moderate volatility and moderate water solubility, primarily due to the polar hydroxy and methanesulfonate groups. The 2,3-dihydrobenzofuran core and the ethyl group will contribute to its lipophilicity, suggesting a potential for partitioning to soil organic carbon and sediment.

The persistence of the compound will be determined by the combined rates of photolysis, biodegradation, and hydrolysis. The rapid photolytic degradation in natural waters and atmospheric reactions with OH radicals suggest a relatively short persistence in these compartments. The susceptibility to microbial degradation, particularly of the cumaran ring, will be a key factor in its persistence in soil and sediment. The hydrolysis of the methanesulfonate group is also a relevant degradation pathway.

A comprehensive persistence assessment would require experimentally determined degradation half-lives in relevant environmental media (water, soil, sediment) and partitioning coefficients (e.g., octanol-water partition coefficient, soil organic carbon-water partition coefficient). In the absence of such data, a weight-of-evidence approach based on structurally similar compounds suggests that this compound is unlikely to be highly persistent in the environment nih.govcefic-lri.org.

Article on "this compound" Cannot Be Generated Due to Lack of Scientific Data

An extensive search of scientific literature and chemical databases has yielded no information on the chemical compound "this compound." As a result, it is not possible to generate a scientifically accurate article on its potential applications in materials science and industrial catalysis as requested.

The name "this compound" does not correspond to a recognized compound in the public domain of scientific research. The ambiguity of the chemical name, particularly the "1-Hydroxy" substituent on a "Cumaran" (dihydrobenzofuran) ring, does not align with standard chemical nomenclature, which may suggest a typographical error, a highly specific proprietary designation not publicly disclosed, or an incorrect name.

Therefore, the requested article focusing on the following outline cannot be provided:

Potential Applications in Materials Science and Industrial Catalysis (Non-Biological/Non-Clinical)

Potential Applications in Materials Science and Industrial Catalysis Non Biological/non Clinical

Functionality in Advanced Material Design (e.g., supramolecular chemistry, functional coatings)

Without any available data, a discussion of this compound's role in polymer chemistry, catalysis, or advanced material design would be entirely speculative. We encourage the verification of the compound's name and chemical structure. Should a corrected or alternative designation be provided, a new search for relevant information can be initiated.

Future Research Directions and Unexplored Frontiers for 1 Hydroxy 5 Ethylmethanesulfonate Cumaran Research

Exploration of Novel Synthetic Routes and Stereocontrol Strategies

The development of efficient and controlled methods for synthesizing 1-Hydroxy-5-ethylmethanesulfonate Cumaran is the primary gateway to any further investigation. Current research on related dihydrobenzofuran scaffolds focuses on achieving high yields, selectivity, and stereocontrol, which would be paramount for producing this specific molecule for analytical and biological studies. nih.gov Future work should prioritize the development of synthetic pathways that are not only efficient but also allow for precise control over the stereochemistry of the molecule, as different stereoisomers can possess vastly different biological activities.

Hypothetical synthetic strategies that could be explored include multi-step classical synthesis starting from commercially available phenols and modern transition-metal-catalyzed approaches that could form the dihydrobenzofuran ring in a single, highly controlled step. mdpi.com

| Biocatalytic Synthesis | Utilizes enzymes for high stereospecificity under mild, environmentally friendly conditions. | Requires identification or engineering of a suitable enzyme; reaction optimization can be time-consuming. |

Deeper Mechanistic Understanding of Complex Biochemical Interactions

Once a reliable synthetic route is established, the next frontier is to understand how this compound interacts with biological systems. The dihydrobenzofuran and coumarin (B35378) scaffolds are known to be "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets, including enzymes, receptors, and DNA. nih.govmdpi.comnih.gov A primary research goal would be to conduct broad screening assays to identify any potential bioactivity.

Future research should employ a battery of in vitro assays to probe the compound's effect on various cellular processes. This could include testing for anticancer, anti-inflammatory, antimicrobial, or neuroprotective effects, as derivatives of the parent scaffolds have shown promise in these areas. nih.govchemmethod.comchapman.edu If any activity is identified, subsequent mechanistic studies would be essential to pinpoint the specific molecular targets and pathways involved.

Table 2: Hypothetical Screening Targets and Rationale

Target Class Specific Examples Rationale for Investigation
Kinases Src kinase, Tyrosine kinases Many substituted heterocyclic compounds act as kinase inhibitors, a key strategy in cancer therapy. chapman.edu
Inflammatory Enzymes Cyclooxygenases (COX-1/COX-2) Benzofuran (B130515) derivatives have shown anti-inflammatory effects through the inhibition of these enzymes. nih.gov
Nuclear Receptors Estrogen Receptor, Androgen Receptor The rigid scaffold could potentially fit into the ligand-binding domains of nuclear receptors.

| Microbial Enzymes | DNA gyrase, Dihydrofolate reductase | Screening for antibacterial or antifungal activity is a common starting point for novel heterocyclic compounds. chemmethod.com |

Development of Advanced Analytical Tools for In Situ Monitoring

To study the behavior of this compound in a complex biological environment, advanced analytical tools would need to be developed and adapted. A key challenge in pharmacology and toxicology is understanding a compound's pharmacokinetics and pharmacodynamics in real-time and at the site of action. Future research could focus on creating specific probes or labeling the molecule to enable its detection within living cells or tissues.

This could involve synthesizing fluorescently tagged versions of the compound for live-cell imaging or developing highly sensitive mass spectrometry-based methods for quantifying the compound and its metabolites in biological samples.

Table 3: Potential Advanced Analytical Tools for Development

Analytical Tool Application Research Objective
Fluorescent Labeling Attaching a fluorophore to the molecule for use in fluorescence microscopy. To visualize the subcellular localization and uptake of the compound in real-time.
LC-MS/MS Method Highly sensitive liquid chromatography-tandem mass spectrometry assay. To accurately quantify the parent compound and its potential metabolites in plasma, tissues, and cell lysates.
Affinity Chromatography Immobilizing the compound on a solid support to "pull down" interacting proteins. To identify the specific protein targets of the compound from a complex biological mixture.

| Raman Spectroscopy | Using characteristic vibrational signatures for label-free detection. | For in situ monitoring of the compound in cellular environments without the need for chemical modification. |

Investigation into Sustainable Production and Waste Management

As with any new chemical entity, exploring sustainable production methods from the outset is a critical research direction. Green chemistry principles should be applied to any proposed synthetic route for this compound. This involves minimizing waste, reducing energy consumption, and using less hazardous or renewable materials wherever possible.

Future research in this area would compare traditional synthesis methods with greener alternatives like flow chemistry, which allows for safer, more efficient, and scalable production, or biocatalysis, which uses enzymes to perform chemical transformations under environmentally benign conditions. mdpi.com A life-cycle assessment of the entire production process would be the ultimate goal to ensure its environmental footprint is minimized.

Table 4: Comparison of Production Methodologies

Methodology Sustainability Aspect Potential for Improvement
Batch Chemistry Traditional method; often generates significant solvent waste and byproducts. Optimize solvent choice for recyclability; improve workup procedures to reduce waste.
Flow Chemistry Continuous process in a microreactor; enhances safety, improves heat transfer, and can increase yield, reducing waste. Requires investment in specialized equipment; optimization of flow parameters is necessary.
Biocatalysis Uses enzymes in aqueous media at ambient temperature; highly specific and biodegradable. Discovery and optimization of a suitable enzyme for the specific target molecule can be a lengthy process.

| Microwave-Assisted Synthesis | Rapid heating significantly reduces reaction times and often improves yields. | Scalability can be a challenge; requires specialized microwave reactors. |

Expanding Computational Models to Predict Behavior in Novel Environments

Computational chemistry offers a powerful, predictive toolkit that can guide and streamline laboratory research, saving time and resources. For a novel compound like this compound, computational models represent a vital and unexplored frontier. Future research should begin by building an in silico profile of the molecule.

This would involve using molecular docking to predict potential binding affinities to a wide array of known protein structures, employing Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity or bioactivity based on its structural features, and running molecular dynamics simulations to understand its conformational flexibility and interactions with solvents or biological membranes. These predictive models can generate testable hypotheses and help prioritize experimental work. mdpi.com

Table 5: Applications of Computational Modeling

Modeling Technique Research Goal Predicted Outcome
Molecular Docking Predict binding modes and affinities to known protein targets (e.g., kinases, proteases). A ranked list of potential biological targets for in vitro screening.
QSAR Modeling Predict properties like toxicity, carcinogenicity, or skin sensitization based on chemical structure. An early-stage safety and liability assessment to guide further development.
Molecular Dynamics (MD) Simulate the compound's movement and interaction with a biological target or membrane over time. Insight into the stability of the predicted binding pose and the mechanism of interaction.

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | An early forecast of the compound's potential pharmacokinetic behavior in an organism. |

Q & A

Basic: What are the established synthetic pathways for 1-Hydroxy-5-ethylmethanesulfonate Cumaran?

Answer:
The synthesis of this compound involves methanesulfonate esterification of a hydroxylated coumaran precursor. A common method includes reacting 5-hydroxycoumaran with ethyl methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the ethylmethanesulfonate group. Reaction optimization requires controlled temperature (0–25°C) and inert atmosphere to minimize side reactions like hydrolysis . Purity is typically confirmed via HPLC or NMR, with emphasis on resolving residual solvents and unreacted starting materials.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., hydroxy and ethylmethanesulfonate groups) and assess stereochemical integrity. Coumaran ring protons appear as distinct aromatic multiplet signals (δ 6.5–7.5 ppm), while the ethylmethanesulfonate group shows characteristic singlets for the sulfonate methyl (δ 3.1–3.3 ppm) and ethyl protons (δ 1.2–1.4 ppm) .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1170 cm⁻¹ (C-O-S linkage) validate sulfonate ester formation.
  • Mass Spectrometry (HRMS) : To confirm molecular ion [M+H]⁺ and rule out fragmentation artifacts.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:

Replicate Studies : Use standardized protocols (e.g., ISO 10993 for cytotoxicity) and include positive/negative controls.

Purity Verification : Employ orthogonal methods (e.g., NMR + LC-MS) to confirm compound integrity.

Mechanistic Profiling : Compare results across multiple assays (e.g., enzyme inhibition vs. whole-cell models) to distinguish direct vs. indirect effects. Cross-referencing with structurally analogous sulfonates (e.g., methyl vs. ethyl derivatives) can clarify structure-activity relationships .

Advanced: What experimental strategies mitigate instability of this compound in aqueous media?

Answer:
Instability is attributed to sulfonate ester hydrolysis. Mitigation approaches include:

  • pH Control : Buffer solutions (pH 5–6) slow hydrolysis. Avoid alkaline conditions (pH >8).
  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) at –20°C.
  • Prodrug Design : Modify the hydroxyl group with protecting groups (e.g., acetyl) that cleave in target environments. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) quantify shelf-life .

Advanced: How can computational methods enhance understanding of its reactivity?

Answer:

  • DFT Calculations : Model sulfonate ester hydrolysis pathways to predict reaction kinetics under varying conditions.
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to prioritize in vitro testing.
  • QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with observed bioactivity. Tools like Gaussian or AutoDock Vina are commonly used, validated against experimental data .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfonate esters.
  • Waste Disposal : Neutralize with dilute NaOH (hydrolysis to non-toxic byproducts) before disposal.
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and ecotoxicity (e.g., Daphnia magna assays) .

Advanced: How to design a study investigating its metabolic fate in mammalian systems?

Answer:

Radiolabeling : Synthesize ¹⁴C-labeled compound for tracing metabolic pathways.

In Vitro Models : Use hepatocyte suspensions or microsomal fractions (CYP450 enzymes) to identify phase I/II metabolites.

Analytical Workflow : Combine UPLC-QTOF-MS for metabolite identification and NMR for structural elucidation. Compare metabolic stability across species (e.g., human vs. rat liver microsomes) .

Basic: What solvents are compatible with this compound for formulation studies?

Answer:

  • Polar Aprotic Solvents : DMSO, DMF (ideal for dissolution but may accelerate degradation).
  • Hydroalcoholic Mixtures : Ethanol/water (70:30 v/v) balances solubility and stability.
  • Avoid Protic Solvents : Methanol/water mixtures promote hydrolysis. Conduct stability-indicating assays (e.g., forced degradation in 0.1N HCl/NaOH) to validate formulations .

Advanced: How to address conflicting reports on its photochemical behavior?

Answer:
Contradictions may stem from light source variability (UV vs. visible) or oxygen presence. Design experiments with:

  • Controlled Irradiation : Use monochromatic light (e.g., 254 nm UV) and quantify photodegradation via UV-Vis kinetics.
  • Oxygen Scavengers : Add ascorbic acid or purge with N₂ to assess oxygen-dependent pathways.
  • Quantum Yield Calculation : Compare with structurally similar coumaran derivatives to identify substituent effects .

Advanced: What strategies validate its role in catalytic applications (e.g., as a ligand or intermediate)?

Answer:

  • Kinetic Studies : Monitor reaction rates in catalytic cycles (e.g., Pd-catalyzed couplings) with/without the compound.
  • X-ray Crystallography : Resolve metal-ligand coordination geometry.
  • Spectroscopic Trapping : Use EPR or NMR to detect transient intermediates. Cross-reference with computational mechanistic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.